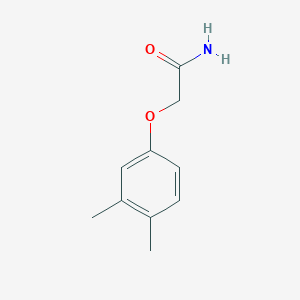
(3,4-Dimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Dimethylphenoxy)acetamide is an acetamide derivative featuring a phenoxy group substituted with methyl groups at the 3- and 4-positions. Its IUPAC name is N-(substituted phenyl)-2-(3,4-dimethylphenoxy)acetamide, with variations depending on the substituents attached to the nitrogen atom (-16).
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Phenoxy Group Modifications
- Methoxy vs. Methyl Substitutions: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide () replaces methyl with methoxy groups, enhancing electron-donating effects. This alters reactivity in Rhodium-catalyzed annulations (), where methoxy derivatives may exhibit different regioselectivity compared to methyl-substituted analogs. BAS 505 [N-methyl-(E)-2-methoxyamino-2-(2-((2,5-dimethylphenoxy)methyl)phenyl)acetamide] () features 2,5-dimethylphenoxy, a positional isomer of 3,4-dimethylphenoxy. This structural difference impacts steric hindrance and environmental degradation rates in soil.
Acetamide Nitrogen Substituents
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(3,4-dimethylphenoxy)acetamide () combines chloro and methoxy substituents, likely enhancing electrophilicity and binding affinity in drug discovery contexts.
- Heterocyclic Modifications: N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide] (CAS 512796-76-8, ) incorporates an oxadiazole ring, improving metabolic stability and bioavailability compared to non-heterocyclic analogs.
Physical and Chemical Properties
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12) |
InChI Key |
YVZZAPKKUOBYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















